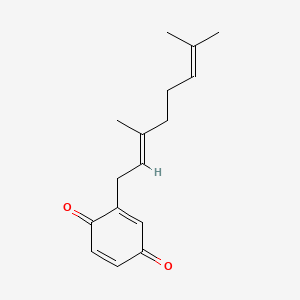

Geranylbenzoquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61977-06-8 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+ |

InChI Key |

GAJSCEURGWVNBZ-NTUHNPAUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=O)C=CC1=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=O)C=CC1=O)C)C |

Origin of Product |

United States |

Extraction:both the Harvested Biomass and the Culture Filtrate Broth Are Typically Extracted, As Secondary Metabolites Can Be Intracellular or Secreted into the Medium.nih.gova Common Method Involves Solvent Extraction.

Culture Filtrate: The liquid broth is extracted with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane. nih.govnih.gov This partitions the organic compounds, including Geranylbenzoquinone, into the solvent layer, which is then separated and concentrated under reduced pressure.

Biomass (Mycelium/Cells): The microbial cells are first disrupted to release intracellular compounds. nih.gov This can be done by grinding the freeze-dried mycelium or using other cell disruption techniques. nih.gov The disrupted biomass is then repeatedly soaked and extracted with a solvent like methanol, ethanol, or ethyl acetate. The resulting extracts are filtered and concentrated.

Initial Separation and Purification:the Crude Extract Obtained is a Complex Mixture of Various Compounds. Initial Separation is Typically Achieved Using Chromatographic Techniques That Separate Molecules Based on Their Physical Properties Like Polarity, Size, and Charge.frontiersin.orgresearchgate.net

Proposed Biogenetic Routes of this compound Derivatives

The biosynthesis of this compound derivatives is a multi-step process that begins with the convergence of two major metabolic pathways. The formation of these complex molecules relies on the availability of specific starter units and a series of subsequent modifications.

Involvement of Geranyl Pyrophosphate and Aromatic Precursors

The biosynthesis of this compound and related meroterpenoids is initiated by the combination of precursors from the polyketide and terpenoid pathways. nih.gov The terpenoid component is geranyl pyrophosphate (GPP), a C10 isoprenoid intermediate. oup.com The aromatic precursor is often a polyketide-derived molecule, such as 3,5-dimethylorsellinic acid or its analogs. nih.govuniprot.org

The key initial step is the covalent attachment of the geranyl group from GPP to the aromatic ring. This reaction, a type of electrophilic aromatic substitution, is catalyzed by a specific class of enzymes known as prenyltransferases (PTs). nih.govnih.gov For instance, in the biosynthesis of the austinoid family of meroterpenoids, the prenyltransferase AusN is responsible for the geranylation of 3,5-dimethylorsellinic acid. uniprot.orgacs.org Similarly, other meroterpenoid pathways utilize aromatic PTs that may exhibit specificity for different aromatic acceptors or prenyl donors, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). rsc.orgnih.gov

The origin of the GPP itself can vary between organisms and even cellular compartments. In many cases, it is synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway. oup.com The aromatic precursors are typically synthesized by polyketide synthases (PKS). nih.gov

Oxidative Cyclization Mechanisms

Following the initial prenylation event, the linear geranylated aromatic intermediate undergoes a series of oxidative cyclizations to form the complex, polycyclic core structures characteristic of many meroterpenoids. nih.gov These reactions are often catalyzed by a variety of oxidoreductases, including FAD-dependent monooxygenases and cytochrome P450 enzymes. nih.govjst.go.jp

The process can be initiated by the epoxidation of one of the double bonds in the geranyl side chain. rsc.org This epoxidation is a critical step, as the resulting epoxide ring is primed for nucleophilic attack, initiating a cascade of cyclization reactions. chemrxiv.orgnih.gov For example, in the biosynthesis of austinol, the FAD-dependent monooxygenase AusM is responsible for an epoxidation step, which is followed by cyclization catalyzed by the terpene cyclase AusL to form protoaustinoid A. uniprot.org

Further oxidative modifications can lead to the formation of spiro-lactone rings and other complex structural motifs. uniprot.orgjst.go.jp These reactions often involve radical-based mechanisms, where an enzyme abstracts a hydrogen atom to generate a carbon radical, which then attacks another part of the molecule to form a new carbon-carbon bond. nih.govjst.go.jp The precise sequence and nature of these oxidative cyclizations are key determinants of the final structure of the meroterpenoid.

Mixed Polyketide-Isoprenoid Pathways

The biosynthesis of this compound and its relatives is a prime example of a mixed polyketide-isoprenoid pathway. nih.govnih.gov The "meroterpenoid" designation itself signifies this hybrid origin, with "mero" deriving from the Greek word for "part," indicating that a portion of the molecule comes from the terpenoid pathway. nih.gov

The polyketide portion, typically an aromatic ring system, is assembled by a polyketide synthase (PKS). nih.gov These enzymes iteratively condense small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA, to build the polyketide chain, which then cyclizes and aromatizes to form the core aromatic structure. rsc.org In the case of many fungal meroterpenoids, the PKS AusA synthesizes 3,5-dimethylorsellinic acid. nih.govuniprot.org

The isoprenoid part, the geranyl group, is derived from the terpenoid pathway. bohrium.com This pathway produces isoprene (B109036) units in the form of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form GPP. oup.com The convergence of these two pathways occurs during the prenylation step, where the prenyltransferase links the geranyl chain to the polyketide-derived aromatic ring. nih.govuniprot.org This fusion of two distinct metabolic worlds is a hallmark of meroterpenoid biosynthesis and a major source of their structural diversity.

Enzymatic Components and Genetic Basis of this compound Biosynthesis

The intricate series of reactions that lead to this compound and related meroterpenoids is orchestrated by a suite of specialized enzymes. The genes encoding these enzymes are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This clustering facilitates the coordinated regulation and potential horizontal transfer of the entire metabolic pathway. rsc.org

The BGCs for meroterpenoids typically include genes for a core biosynthetic enzyme like a polyketide synthase (PKS) or a nonribosomal peptide synthetase (NRPS), a prenyltransferase, and various "tailoring" enzymes such as cytochrome P450 monooxygenases, FAD-dependent oxidases, and cyclases that modify the initial scaffold. nih.gov

For example, the biosynthesis of the meroterpenoid austinol in Aspergillus nidulans involves two separate gene clusters. nih.gov The aus cluster contains the PKS gene ausA, the prenyltransferase gene ausN, and a cohort of genes encoding oxidative enzymes (ausB, ausC, ausE, ausG, ausI, ausM) and other tailoring enzymes (ausH, ausJ, ausK, ausL) that collectively construct the final molecule. nih.govuniprot.org Deletion of key genes like ausA or ausN abolishes production of the final products and leads to the accumulation of precursors like 3,5-dimethylorsellinic acid, confirming their roles in the pathway. acs.org

The table below details some of the key enzymes involved in the biosynthesis of austinoids, a well-studied family of meroterpenoids related to geranylbenzoquinones.

| Gene | Enzyme Type | Proposed Function in Austinoid Biosynthesis | Reference |

| ausA | Polyketide Synthase (PKS) | Synthesizes the 3,5-dimethylorsellinic acid aromatic core. | acs.org, nih.gov, uniprot.org |

| ausN | Prenyltransferase (PT) | Catalyzes the attachment of a geranyl group to the aromatic core. | acs.org, nih.gov, uniprot.org |

| ausM | FAD-dependent Monooxygenase | Performs epoxidation of the geranyl side chain. | uniprot.org |

| ausL | Terpene Cyclase | Catalyzes the initial cyclization of the epoxidized intermediate. | uniprot.org |

| ausB/ausC | FAD-binding Monooxygenases | Involved in the oxidation to form a spiro-lactone intermediate. | uniprot.org |

| ausE | Dioxygenase | Participates in the oxidation to form the spiro-lactone preaustinoid A3. | uniprot.org, jst.go.jp |

| ausI/ausG | Cytochrome P450 Monooxygenases | Catalyze subsequent hydroxylation and modification steps. | uniprot.org |

Dimerization and Rearrangement Pathways in Meroterpenoid Formation

The structural diversity of meroterpenoids is further expanded through dimerization and skeletal rearrangements of monomeric precursors. These transformations can lead to highly complex molecules with unique stereochemistry and biological activities.

Dimerization can occur through various chemical reactions, often catalyzed by enzymes. One proposed mechanism for the formation of dimeric meroterpenoids is a [4+2] cycloaddition, or Diels-Alder reaction, between two monomer units. beilstein-journals.org For instance, the proposed biosynthesis of bisacremine E involves the dimerization of two acremine F molecules. beilstein-journals.org However, attempts to achieve this specific dimerization under biomimetic conditions without enzymes have been unsuccessful, suggesting that the reaction is likely enzyme-catalyzed in nature. beilstein-journals.org

Skeletal rearrangements are also common in the late stages of meroterpenoid biosynthesis. These rearrangements can involve significant changes to the carbon backbone, leading to the formation of new ring systems and complex stereocenters. Non-heme iron-dependent dioxygenases are a class of enzymes known to catalyze such remarkable carbon skeletal rearrangements. jst.go.jp For example, in the formation of preaustinoid A3, a dioxygenase (AusE) is involved in a process that includes a homoallyl–homoallyl radical rearrangement, cleaving one carbon-carbon bond while forming another to create the characteristic spiro-lactone core. uniprot.orgjst.go.jp These intricate enzymatic transformations highlight nature's ability to construct complex molecular architectures from relatively simple precursors.

Chemical Synthesis and Derivatization of Geranylbenzoquinone

Total Synthesis Approaches to Geranylbenzoquinone

The total synthesis of complex natural products like this compound is a significant undertaking in organic chemistry. wikipedia.org It involves the construction of the target molecule from simpler, commercially available starting materials. wikipedia.org The process serves to confirm the structure of the natural product and provides a platform for developing and testing new synthetic methodologies. wikipedia.org While specific total synthesis routes for this compound itself are not extensively detailed in the provided context, the principles of natural product synthesis are well-established. titech.ac.jpepfl.chnih.gov Such syntheses often involve multiple steps, including the strategic formation of carbon-carbon bonds and the introduction of functional groups, all while controlling the stereochemistry of the molecule. wikipedia.org

Direct Geranylation Reactions

Direct geranylation offers a more convergent approach to synthesizing this compound and its analogs. This method involves the direct attachment of a geranyl group to a pre-existing phenolic or quinone precursor.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type used for the direct geranylation of activated phenolic compounds, which are precursors to this compound. researchgate.net This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic geranyl cation. makingmolecules.com The success of this method relies on the activation of the aromatic ring by electron-donating substituents, which increases its nucleophilicity. researchgate.net The reaction typically proceeds through the slow addition of the electrophile to the aromatic ring, forming a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity. makingmolecules.com A variety of geranylated phenols have been synthesized using this methodology. researchgate.net

Several catalytic systems have been developed to facilitate the direct geranylation of phenols. A common system employs Boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. researchgate.netresearchgate.net BF₃·OEt₂ activates the geraniol (B1671447), promoting the formation of the geranyl cation, which then undergoes electrophilic attack on the phenol (B47542). mcmaster.ca In some cases, a secondary catalyst, such as silver nitrate (B79036) (AgNO₃), is used in conjunction with BF₃·OEt₂. researchgate.netsemanticscholar.org The use of AgNO₃ can lead to slightly higher yields of the desired geranylated product. semanticscholar.org For instance, the direct geranylation of hydroquinone (B1673460) with geraniol using BF₃·OEt₂ and AgNO₃ in acetonitrile (B52724) has been reported to produce 2-geranylhydroquinone, a direct precursor to this compound, with a 32% yield. semanticscholar.org

Below is a table summarizing the direct geranylation of various phenols:

| Phenol Precursor | Catalyst System | Product(s) | Yield (%) |

| Hydroquinone | BF₃·OEt₂, AgNO₃ | 2-Geranylhydroquinone | 32 semanticscholar.org |

| Orcinol | BF₃·OEt₂, AgNO₃ | 4-C-geranylorcinol, 2-C-geranylorcinol, 2,4-digeranylorcinol, 4,6-digeranylorcinol | 28, 13, 10, 6 mcmaster.ca |

| 3-Methoxyphenol | BF₃·OEt₂ | 6-C-geranyl-3-methoxyphenol, 2-C-geranyl-3-methoxyphenol | 40, 37 mcmaster.ca |

| 2,3-Dimethoxyphenol | BF₃·OEt₂ | Geranyl-2,3-dimethoxyphenol isomers | 13.9, 25.1 researchgate.net |

Biomimetic Synthesis of this compound Analogues

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. nih.gov This approach often involves reactions that mimic proposed biosynthetic pathways, such as oxidative couplings and cyclizations. bu.edunih.gov In the context of this compound, biomimetic strategies have been employed to synthesize more complex, structurally related natural products. For example, a base-mediated dimerization of this compound has been used as a key step in the biomimetic synthesis of thiaplidiaquinones A and B. researchgate.net This dimerization is followed by the addition of hypotaurine (B1206854) to construct the final natural products. researchgate.net Such approaches highlight the potential of this compound as a versatile precursor for the synthesis of other bioactive meroterpenoids. researchgate.net

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a compound to alter its properties or to facilitate its analysis. libretexts.orgjfda-online.com For this compound and its hydroquinone precursor, derivatization can be used to protect reactive functional groups or to create analogs for structure-activity relationship studies.

A common derivatization strategy for the hydroquinone form of this compound is the acetylation of its hydroxyl groups. semanticscholar.org This is typically achieved through an acylation reaction using acetic anhydride (B1165640) (Ac₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org This reaction converts the hydroxyl groups into acetate (B1210297) esters, which can protect them from undesired side reactions and can also alter the compound's solubility and chromatographic behavior. gcms.cz The acetylation of geranylhydroquinone to geranylhydroquinone diacetate has been reported to proceed with a high yield of 92.8%. semanticscholar.org

Methylation of Phenolic Moieties

Methylation of the hydroxyl groups on the hydroquinone ring is a key derivatization strategy. This modification can alter the compound's properties, such as its redox potential and solubility.

A common precursor for methylated geranylbenzoquinones is geranylhydroquinone. Natural geranylhydroquinone can be prepared via an Electrophilic Aromatic Substitution (EAS) reaction between geraniol and 1,4-hydroquinone, using boron trifluoride etherate (BF₃∙Et₂O) as a catalyst. researchgate.net From this precursor, methylation can be achieved. For instance, geranyl-1,4-dimethoxyquinone has been synthesized from geranylhydroquinone. researchgate.net This transformation involves the methylation of the hydroxyl groups, followed by oxidation to the quinone form. The presence of methoxy (B1213986) groups is confirmed by characteristic signals in the NMR spectrum. researchgate.net

The table below summarizes the synthesis of a methylated derivative from geranylhydroquinone.

| Precursor | Reagents/Catalyst | Product | Reference |

| Geranylhydroquinone | Methylating agent, followed by oxidation | Geranyl-1,4-dimethoxyquinone | researchgate.net |

| Geraniol + p-methoxyphenol | BF₃∙Et₂O | Geranyl-p-methoxyphenol | researchgate.net |

Introduction of Other Functional Groups

Beyond methylation, other functional groups can be introduced to the this compound scaffold to create novel derivatives. One example is the introduction of an acetate group.

Starting from geranyl-p-methoxyphenol, which can be synthesized by the direct coupling of geraniol and p-methoxyphenol, further functionalization is possible. researchgate.net The new geranyl-4-methoxyphenyl acetate has been obtained through chemical transformation of the phenolic hydroxyl group. researchgate.net This acetylation is typically achieved using acetic anhydride with a catalyst like dimethylaminopyridine (DMAP). researchgate.net Such modifications introduce different chemical properties, which can be valuable for studying the compound's biological interactions.

The synthesis of various derivatives often involves multi-step processes, starting from the basic geranyl-substituted phenol or hydroquinone structure. nih.govukm.my These synthetic strategies can include reactions like condensation, reduction, and substitution to build more complex molecules. ukm.my

| Starting Material | Reaction Type | Reagents/Catalyst | Product | Reference |

| Geranyl-p-methoxyphenol | Acetylation | Acetic anhydride, DMAP (catalyst) | Geranyl-4-methoxyphenyl acetate | researchgate.net |

Synthetic Routes to Hydrated Geranylphenols and Related Quinones

Researchers have developed synthetic pathways to obtain hydrated forms of geranylphenols, which can then be converted to the corresponding hydrated quinones. These hydrated derivatives are of interest as structural modifications on the geranyl side chain can lead to enhanced biological effects. mdpi.comresearchgate.net

Two primary approaches have been successful in synthesizing hydrated geranylphenols. mdpi.comresearchgate.net

Direct Coupling Reaction: This method involves a direct coupling reaction between geraniol and a phenol derivative in a dioxane/water solvent system, using boron trifluoride etherate (BF₃·Et₂O) as a catalyst. mdpi.comresearchgate.net This one-pot synthesis can yield both geranylated quinones and hydrated geranylphenols. mdpi.com

Reaction of a Geranylated Phenol: An alternative route involves the reaction of a pre-synthesized geranylated phenol with BF₃·Et₂O. mdpi.comresearchgate.net

These methods have been used to successfully synthesize several new hydrated geranylphenols and two new geranylated quinones. mdpi.comresearchgate.net The structural elucidation of these new compounds confirms the addition of a water molecule across one of the double bonds in the geranyl chain. researchgate.net

The choice of synthetic pathway can influence the yield and the specific products obtained. The electrophilic aromatic substitution (EAS) reaction, catalyzed by BF₃·Et₂O, is a versatile method for obtaining various prenylated compounds and has been adapted for these syntheses. researchgate.net

The table below lists some of the types of compounds synthesized through these routes.

| Synthetic Approach | Starting Materials | Catalyst | Products | Reference |

| Direct Coupling | Geraniol, Phenol derivative | BF₃·Et₂O | Hydrated Geranylphenols, Geranylated Quinones | mdpi.comresearchgate.net |

| Reaction of pre-synthesized Geranylated Phenol | Geranylated Phenol | BF₃·Et₂O | Hydrated Geranylphenols | mdpi.comresearchgate.net |

Advanced Structural Characterization and Analytical Methodologies for Geranylbenzoquinone

Spectroscopic Analysis of Geranylbenzoquinone and Derivatives

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its atomic composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of a molecule. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into the connectivity and spatial arrangement of atoms within this compound and its derivatives. emerypharma.comulethbridge.ca

¹H NMR Spectroscopy: One-dimensional proton (¹H) NMR provides information about the chemical environment of hydrogen atoms in a molecule. conductscience.com For this compound, the ¹H NMR spectrum reveals characteristic signals for the protons on the quinone ring and the geranyl side chain. For instance, the quinonic hydrogens typically appear as doublets or doublets of doublets in the downfield region of the spectrum. scielo.br The protons of the geranyl chain, including the vinyl and methyl protons, resonate at specific chemical shifts, and their coupling patterns provide information about their connectivity. scielo.br

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbons of the quinone ring, typically in the range of δ 187-188 ppm. researchgate.net The olefinic and aliphatic carbons of the geranyl side chain also have characteristic chemical shifts. scielo.br

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals and establishing the complete molecular structure. weebly.comhuji.ac.il

COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the geranyl side chain to the benzoquinone ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinone Ring | ||

| 1 | - | 187.9 |

| 2 | - | 148.5 |

| 3 | 6.52 (dd, J = 2.0, 4.0 Hz) | 132.3 |

| 4 | - | 187.6 |

| 5 | 6.70 (dd, J = 2.0, 10.0 Hz) | 136.7 |

| 6 | 6.75 (d, J = 10.0 Hz) | 136.3 |

| Geranyl Side Chain | ||

| 1' | 3.12 (d, J = 7.0 Hz) | 26.4 |

| 2' | 5.29 (t, J = 7.0 Hz) | 117.7 |

| 3' | - | 140.1 |

| 4' | 2.07 (m) | 39.6 |

| 5' | 2.07 (m) | 27.3 |

| 6' | 5.07 (t, J = 5.0 Hz) | 123.9 |

| 7' | - | 131.8 |

| 8' | 1.62 (s) | 25.7 |

| 9' | 1.59 (s) | 17.7 |

| 10' | 1.68 (s) | 16.1 |

Note: Data is compiled from literature for a representative this compound derivative and may vary slightly depending on the specific derivative and solvent used. Data sourced from researchgate.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. pg.edu.pl It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. tutorchase.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. scielo.br

When subjected to ionization in a mass spectrometer, the this compound molecule forms a molecular ion (M+). pg.edu.pl This ion can then fragment into smaller, characteristic daughter ions. tutorchase.com The fragmentation pattern is influenced by the structure of the molecule, with weaker bonds being more likely to break. tutorchase.com Common fragmentation patterns for this compound and its derivatives involve cleavage of the geranyl side chain. rutgers.edu

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 245.1463 | 245.1468 |

Note: Data for a representative this compound derivative. researchgate.net The molecular formula is C₁₆H₂₀O₂. nih.gov

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.org This technique requires the molecule to be in a crystalline form. purdue.edu When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. purdue.edu By analyzing this pattern, the precise positions of all atoms in the molecule can be determined, providing an unambiguous structural confirmation. purdue.edu

Chromatographic Fingerprinting and Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures and for creating a chemical "fingerprint" for quality control purposes. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. filab.fr In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph. youtube.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. youtube.com

GC-MS analysis of this compound can provide both qualitative and quantitative information. The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides confirmation of its identity and structural information. plos.org

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. aurora-universities.eu When coupled with a UV-Diode Array Detector (DAD), HPLC can provide both chromatographic and spectral information. aurora-universities.eu

For the analysis of this compound, a reversed-phase HPLC method is typically employed. The separation is based on the differential partitioning of the compound between a nonpolar stationary phase and a polar mobile phase. mdpi.com The UV-DAD detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths, providing a UV spectrum for each peak in the chromatogram. measurlabs.com This is particularly useful for identifying this compound, which has a characteristic UV absorbance due to its quinone chromophore. researchgate.net HPLC-DAD can be used to create a chromatographic fingerprint, which is a unique profile of the chemical constituents of a sample, useful for quality control. mdpi.com

Chemical Derivatization for Structural Elucidation

Chemical derivatization serves as a fundamental and powerful strategy in the structural elucidation of natural products, including this compound. This approach involves the targeted chemical transformation of a molecule into a new compound, or derivative, with different physicochemical properties. The primary goals of derivatization in this context are to confirm the presence of specific functional groups, facilitate spectral interpretation, and corroborate proposed structures that have been initially suggested by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Current time information in Bangalore, IN.nih.gov

For this compound, derivatization is particularly useful for unequivocally establishing the nature of the quinone ring and its relationship with its hydroquinone (B1673460) precursor. Reactions such as oxidation, reduction, methylation, and acetylation produce derivatives with distinct and predictable spectroscopic signatures, thereby providing definitive evidence for the core molecular framework.

Interconversion of Geranylhydroquinone and this compound

The structural identity of this compound is intrinsically linked to its reduced form, geranylhydroquinone. The controlled chemical conversion between these two states is a classic method for confirming the benzoquinone moiety.

Oxidation of Geranylhydroquinone

Geranylhydroquinone, which is often co-isolated from natural sources, can be selectively oxidized to yield this compound. A common laboratory method involves treating the geranylhydroquinone with an oxidizing agent such as manganese dioxide (MnO₂). scielo.br The successful transformation provides compelling evidence for the hydroquinone-quinone relationship. The structural change is readily monitored by spectroscopic analysis, where the disappearance of the hydroquinone's phenolic proton signals and the appearance of characteristic quinonoid and carbonyl signals in the NMR spectra confirm the conversion. scielo.brresearchgate.net

Reduction of this compound

Conversely, the reduction of this compound back to geranylhydroquinone can be used as a confirmatory test. This reaction verifies that the original molecule possesses a reducible quinone system and helps in distinguishing it from other isomeric structures.

The table below outlines the key diagnostic changes observed in the NMR spectra during the oxidation of geranylhydroquinone to this compound.

Table 1: Diagnostic NMR Spectral Shifts in the Oxidation of Geranylhydroquinone to this compound

| Compound | Analysis | Key Diagnostic Signals and Shifts (ppm) | Structural Implication |

|---|---|---|---|

| Geranylhydroquinone | ¹H-NMR | ~4.5-4.8 (br s, 2H, -OH) ~6.6-6.7 (m, 3H, Ar-H) scielo.br | Presence of two phenolic hydroxyl groups and three aromatic protons on the hydroquinone ring. |

| ¹³C-NMR | ~145-150 (Ar C-OH) No signals > 160 ppm. scielo.brresearchgate.net | Aromatic carbons bonded to hydroxyl groups. Absence of carbonyl groups. | |

| This compound | ¹H-NMR | -OH signals absent. ~6.5-6.8 (m, 3H, Quinonoid-H) scielo.br | Confirms oxidation of hydroxyl groups. Protons are now on a quinone ring. |

| ¹³C-NMR | ~187.6 (C-4, C=O) ~187.9 (C-1, C=O) scielo.brresearchgate.net | Confirms presence of two distinct carbonyl groups, characteristic of a 1,4-benzoquinone (B44022) structure. |

Derivatization of the Hydroquinone Moiety

To further confirm the structure of the hydroquinone precursor, and by extension the substitution pattern of this compound, derivatization of the phenolic hydroxyl groups is employed. Methylation and acetylation are two common and informative reactions.

Methylation

The reaction of geranylhydroquinone with a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) in a basic medium, converts the phenolic hydroxyl groups into methoxy (B1213986) ethers, yielding 1,4-dimethoxy-2-geranylbenzene. scielo.brresearchgate.net The formation of this derivative is confirmed by the appearance of new, sharp singlet signals in the ¹H-NMR spectrum and corresponding methoxy signals in the ¹³C-NMR spectrum, providing unequivocal evidence for the number and location of the hydroxyl groups.

Acetylation

Acetylation of the hydroxyl groups in related geranylated phenols is achieved using reagents like acetic anhydride (B1165640) (Ac₂O) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.br This reaction transforms the hydroxyls into acetate (B1210297) esters. In NMR analysis, this is observed by the appearance of a new singlet from the acetyl methyl protons and a new carbonyl signal from the ester group, confirming the presence of acylatable hydroxyl groups. nih.gov

The following table summarizes the spectroscopic data for geranylhydroquinone and its key derivatives used in structural elucidation.

Table 2: Spectroscopic Data for Geranylhydroquinone and its Derivatives

| Compound | Derivatization Reagent | Derivative | Diagnostic ¹H-NMR Signals (ppm) | Diagnostic ¹³C-NMR Signals (ppm) |

|---|---|---|---|---|

| Geranylhydroquinone | N/A | N/A | 4.75 (s, -OH), 4.46 (s, -OH) scielo.br | 148.9 (C-4), 146.0 (C-1) researchgate.net |

| Geranylhydroquinone | (CH₃)₂SO₄ | 1,4-Dimethoxy-2-geranylbenzene | 3.79 (s, 3H, -OCH₃) 3.76 (s, 3H, -OCH₃) scielo.br | 56.1 (-OCH₃) 55.6 (-OCH₃) scielo.br |

| Geranyl-p-methoxyphenol (Analogue) | Ac₂O / DMAP | 4-Methoxy-2-geranylphenyl acetate | 2.29 (s, 3H, -COCH₃) scielo.br | 169.9 (C=O) 20.8 (-CH₃) scielo.br |

Structure Activity Relationship Sar Studies of Geranylbenzoquinone

Impact of Isoprenyl Side Chain Length and Saturation

The geranyl side chain, a 10-carbon isoprenoid chain, is a defining feature of geranylbenzoquinone and plays a crucial role in its biological activity. Research on related prenylated quinones suggests that the length of this side chain is a critical determinant of efficacy. For instance, in a series of nonmethoxylated and methoxylated prenylated quinones, the optimal length of the side-chain for certain biological activities was found to be two isoprene (B109036) units, which corresponds to the geranyl group. scispace.com In studies on other terpenoid 1,4-benzoquinones, the optimal side-chain length for antimicrobial activity was identified to be in the range of five to fifteen carbon atoms.

While comprehensive SAR studies focusing specifically on varying the isoprenyl chain length (e.g., comparing geranyl with farnesyl or other prenyl groups) for this compound are not extensively documented in the reviewed literature, the existing evidence on related compounds underscores the significance of the geranyl moiety.

Furthermore, the degree of saturation within the isoprenyl side chain can also influence biological activity. Studies on geranylated phenols have shown that structural modifications on the geranyl chain, such as hydration, can enhance their antifungal activity against Botrytis cinerea. nih.gov Specifically, hydrated geranylphenols exhibited greater inhibition of mycelial growth compared to their non-hydrated counterparts. nih.gov This suggests that the presence of hydroxyl groups and the resulting increase in polarity in the side chain can positively modulate the biological effects of these compounds. nih.gov

Influence of Substituent Groups (e.g., Hydroxyl, Methoxy (B1213986), Acetate)

The substitution pattern on the benzoquinone ring significantly modulates the biological activity of this compound derivatives. The presence, number, and position of hydroxyl, methoxy, and acetate (B1210297) groups have been shown to have a profound impact on their cytotoxic and antifungal properties.

Hydroxyl and Quinone Moieties:

The presence of a free hydroxyl group on the benzoquinone ring, or the quinone moiety itself, is often crucial for cytotoxic activity. Studies have demonstrated that geranylhydroquinone and geranylquinone exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7, MDA-MB-231) cancers. scielo.brresearchgate.net In contrast, derivatives where the hydroxyl groups are masked, such as geranyl-1,4-dimethoxyquinone, show a significant reduction or complete loss of activity. scielo.brresearchgate.net This highlights the importance of the hydroquinone (B1673460) or quinone functionality for cytotoxicity.

Methoxy Groups:

The influence of methoxy groups on the biological activity of geranylated compounds is multifaceted and appears to be context-dependent. In terms of antifungal activity against Botrytis cinerea, an increase in the number of methoxy groups on the aromatic ring of geranylphenols has been shown to enhance their inhibitory effects on mycelial growth. mdpi.com For example, the antifungal activity can increase from 40% to 90% with the addition of more methoxy groups. mdpi.com

Conversely, in the context of cytotoxicity, the addition of methoxy groups can have a different effect. For instance, geranyl-p-methoxyphenol and geranyl-1,4-dimethoxyquinone were found to be inactive against the tested cancer cell lines. scielo.brresearchgate.net However, the position of the methoxy group is also a critical factor. In a study of geranylmethoxyhydroquinone derivatives, a compound with a methoxy group para to the geranyl chain was found to be among the most effective in a particular assay. nih.gov

Acetate Groups:

Acetylation of the hydroxyl groups on the hydroquinone ring generally leads to a decrease or complete loss of cytotoxic activity. For example, geranyl-4-methoxyphenyl acetate was found to be inactive against the cancer cell lines tested. scielo.brresearchgate.net This further emphasizes the importance of the free hydroxyl groups for the cytotoxic effects of these compounds.

However, in the context of antifungal activity, the effect of acetylation can be more complex. For monomethoxy geranylphenols, acetylation of the hydroxyl group can dramatically increase antifungal activity. mdpi.com In contrast, for trimethoxy derivatives, the opposite effect is observed, with acetylation leading to a decrease in activity. mdpi.com

The following interactive data table summarizes the cytotoxic activities of various this compound derivatives against different cancer cell lines.

| Compound | PC-3 (IC50 µM) | MCF-7 (IC50 µM) | MDA-MB-231 (IC50 µM) |

|---|---|---|---|

| Geranylhydroquinone | 93.18 | 86.54 | 84.23 |

| Geranyl-p-methoxyphenol | >100 | >100 | >100 |

| Geranylquinone | 89.51 | 91.08 | 85.23 |

| Geranyl-1,4-dimethoxyquinone | >100 | >100 | >100 |

| Geranyl-4-methoxyphenyl acetate | >100 | >100 | >100 |

| Geranyl-2,4-methoxyhydroquinone | >100 | >100 | >100 |

| 2-methoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)-1,4-benzoquinone | >100 | 84.2 | 86.2 |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within a molecule can significantly influence its interaction with biological targets and, consequently, its activity. For this compound and its derivatives, both positional isomerism and stereochemistry are important considerations in their SAR.

Positional Isomerism:

Positional isomerism in this context can refer to both the placement of the geranyl side chain on the benzoquinone ring and the arrangement of other substituents. While direct comparative studies of different positional isomers of the geranyl group (e.g., 2-geranyl- vs. 3-geranyl-1,4-benzoquinone) are not extensively detailed in the reviewed literature, the relative positions of other functional groups have been shown to be critical.

For instance, in geranylated phenols, the position of a methoxyl group relative to the geranyl chain can impact antifungal activity. The most effective compounds in one study were those with a methoxyl group at the para-position to the geranyl chain. nih.gov Similarly, the cytotoxic activity of geranylmethoxyhydroquinone derivatives was found to be influenced by the position of the hydroxyl group in the ring, with an ortho relationship to a methoxyl group being a potential factor for cytotoxicity. researchgate.net

Stereochemical Considerations:

Stereochemistry, particularly the configuration of the double bonds within the geranyl side chain, is another important aspect of the SAR of this compound. The geranyl group has a double bond between C2' and C3' which is typically in the E configuration in naturally occurring and synthetically prepared active compounds. scielo.br While the reviewed literature does not provide a detailed investigation into the biological activities of different stereoisomers of this compound (e.g., comparing the E and Z isomers), the prevalence of the E isomer in active compounds suggests its importance for optimal biological activity. The specific three-dimensional shape conferred by the E configuration likely plays a role in the molecule's ability to bind to its biological targets.

Correlation Between Structural Features and Biological Efficacy

The collective findings from SAR studies on this compound and its analogues reveal clear correlations between specific structural features and their biological efficacy, particularly in terms of cytotoxic and antifungal activities.

A primary determinant of activity is the presence of an accessible hydroquinone or quinone moiety. Derivatization of the hydroxyl groups through methylation or acetylation to form methoxy or acetate groups, respectively, generally leads to a significant decrease or complete loss of cytotoxic activity. scielo.brresearchgate.net This strongly suggests that the ability of the quinone ring to participate in redox cycling or hydrogen bonding is essential for its cytotoxic effects.

The nature and position of substituent groups on the aromatic ring also play a crucial role in modulating biological activity. For antifungal properties, an increased number of methoxy groups on the phenol (B47542) ring of geranylated phenols correlates with enhanced activity. mdpi.com However, for cytotoxicity, the relationship is more complex, with the position of the substituents being a key factor. A methoxy group para to the geranyl chain has been associated with higher efficacy in some contexts. nih.gov

The isoprenyl side chain itself is a critical contributor to the biological profile of these molecules. The geranyl group, with its ten-carbon backbone, appears to be an optimal length for certain activities when compared to other prenyl chains. scispace.com Furthermore, modifications to this side chain, such as hydration, which introduces hydroxyl groups and increases polarity, have been shown to enhance antifungal activity, indicating that the lipophilicity and potential for hydrogen bonding of the side chain are important for its interaction with biological targets. nih.gov

Mechanisms of Biological Action of Geranylbenzoquinone Preclinical Studies

General Overview of Observed Bioactivities

Geranylbenzoquinone and its derivatives have demonstrated a variety of biological effects in laboratory settings. These activities are of interest to researchers for their potential implications in various fields of study. The primary bioactivities reported in preclinical studies include antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects, among others.

Antimicrobial Properties

This compound has shown notable activity against a range of microorganisms, including bacteria and fungi. Its potential as an antimicrobial agent is a significant area of research.

Antifungal: The compound has been evaluated for its in vitro antifungal activity. For instance, studies have explored its inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea. mdpi.comnih.gov Research has also been conducted on its effectiveness against human pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. researchgate.netconicet.gov.ar

Antibacterial: this compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. rhhz.net It has shown activity against Pseudomonas aeruginosa, Escherichia coli, Micrococcus luteus, and Bacillus subtilis. researchgate.net Furthermore, it has been reported to be active against Serratia marcescens, Morganella morganii, Proteus mirabilis, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus. researchgate.net Some geranyl-related compounds have also shown activity against Staphylococcus epidermidis. rhhz.net

Antileishmanial: Quinones isolated from the Cordia species, which include this compound derivatives, have shown antileishmanial activity. rhhz.netnih.govresearchgate.netresearchgate.net

Antimalarial: Studies on quinones from the Cordia species have also reported antimalarial activity against Plasmodium falciparum. nih.govresearchgate.netresearchgate.netacs.org

Antimycobacterial: Antimycobacterial activity has been reported for some quinone derivatives found in the Cordia species. rhhz.netnih.govresearchgate.netresearchgate.net

Antibiofilm: The potential of this compound derivatives to inhibit biofilm formation has been investigated. rhhz.netnih.gov Oncocalyxone A, a related benzoquinone, has demonstrated antimicrobial and antibiofilm activity. rhhz.net

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Activity | Target Organism/System | Reference |

| Antifungal | Botrytis cinerea (mycelial growth) | mdpi.comnih.gov |

| Candida albicans | researchgate.netconicet.gov.ar | |

| Cryptococcus neoformans | conicet.gov.ar | |

| Antibacterial | Pseudomonas aeruginosa | researchgate.net |

| Escherichia coli | researchgate.net | |

| Micrococcus luteus | researchgate.net | |

| Bacillus subtilis | researchgate.net | |

| Serratia marcescens | researchgate.net | |

| Morganella morganii | researchgate.net | |

| Proteus mirabilis | researchgate.net | |

| Klebsiella pneumoniae | researchgate.net | |

| Methicillin-resistant Staphylococcus aureus | researchgate.net | |

| Staphylococcus epidermidis | rhhz.net | |

| Antileishmanial | Leishmania amazonensis | rhhz.net |

| Antimalarial | Plasmodium falciparum | nih.govacs.org |

| Antimycobacterial | Not specified | rhhz.netnih.gov |

| Antibiofilm | Not specified | rhhz.netnih.gov |

Cytotoxic and Antiproliferative Activities (in vitro, preclinical cell lines)

This compound and its derivatives have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines in preclinical in vitro studies. mdpi.comnih.gov These compounds have been evaluated against human cancer cell lines, including prostate cancer (PC-3) and breast carcinoma (MCF-7 and MDA-MB-231). researchgate.net

Studies have reported the cytotoxicity of 2-geranylbenzoquinone against mouse P388 cells and human KB cells. researchgate.net Synthetic geranylhydroquinone derivatives have also been evaluated for their in vitro cytotoxicity. researchgate.net The antiproliferative effects of some derivatives are suggested to occur through the induction of apoptosis. nih.gov For example, thiaplidiaquinones, derived from this compound, were found to be cytotoxic and induce apoptosis. mdpi.com Furthermore, some prenylated quinones have been shown to inhibit the growth of human cancer cell lines by inducing apoptosis. nih.gov

Table 2: Cytotoxic and Antiproliferative Activity of this compound and Derivatives

| Cell Line | Compound Type | Observed Effect | Reference |

| PC-3 (Prostate Cancer) | This compound, Geranylhydroquinone derivatives | Cytotoxic | researchgate.net |

| MCF-7 (Breast Cancer) | This compound, Geranylhydroquinone derivatives | Cytotoxic | researchgate.net |

| MDA-MB-231 (Breast Cancer) | This compound, Geranylhydroquinone derivatives | Cytotoxic | researchgate.net |

| P388 (Mouse Lymphoma) | 2-Geranylbenzoquinone | Cytotoxic | researchgate.net |

| KB (Human oral epidermoid carcinoma) | 2-Geranylbenzoquinone | Cytotoxic | researchgate.net |

| Jurkat (T-lymphocyte) | Thiaplidiaquinones | Cytotoxic, Apoptosis induction | mdpi.com |

| Various tumor cell lines | Thiaplidiaquinones | Cytotoxic | mdpi.com |

Anti-inflammatory Effects

Preclinical studies suggest that this compound and related compounds may possess anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Research on quinones from the Cordia genus has indicated potential anti-inflammatory activity. nih.govresearchgate.netresearchgate.net For instance, oncocalyxone A, a benzoquinone, has demonstrated anti-inflammatory effects in both in vivo and in vitro models. rhhz.net One study reported that a specific quinone meroterpenoid exhibited a significant inhibitory effect on elastase release by human neutrophils, which is an indicator of anti-inflammatory activity. mdpi.com

Antioxidant Properties

The antioxidant potential of this compound and its analogs has been investigated in several preclinical studies. mdpi.comnih.govresearchgate.net These compounds have been assessed for their ability to inhibit lipid peroxide formation in rat liver microsomes. researchgate.net Quinones from the Cordia species have also been reported to have antioxidant activities. rhhz.netnih.govresearchgate.netresearchgate.net

Other Reported Biological Activities

In addition to the primary activities mentioned above, preclinical research has pointed to other potential biological effects of this compound and its derivatives.

Neuroinhibitory: Certain compounds isolated from Cordia oncocalyx, including this compound derivatives, have been shown to significantly inhibit neurogenic contractions in mice vas deferens bioassays. rhhz.netnih.gov

Hemolytic: The hemolytic activity of quinones from Cordia species has been evaluated in mice erythrocytes. rhhz.netnih.gov

Anti-mutagenic: Some monoprenyl derivatives of hydroquinone (B1673460) have been identified as potential antimutagenic agents. researchgate.net

Cellular and Molecular Mechanisms of Action

The biological activities of this compound and related quinones are believed to be linked to their ability to participate in redox cycling and generate reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.netmdpi.com The production of intracellular ROS is a proposed mechanism for the cytotoxic effects of some derivatives, leading to apoptosis. mdpi.com

The cytotoxic effects of quinones against cancer cell lines are thought to be related to their capacity to inhibit electron transport and oxidative phosphorylation, as well as to generate ROS. nih.govresearchgate.netresearchgate.net This can lead to oxidative DNA cleavage. nih.gov The antiproliferative mechanism of some geranylquinone derivatives may involve the induction of cell cycle arrest. unimi.it

The antimalarial activity of certain thiazinoquinone compounds, derived from a quinone scaffold, has been linked to the ability of the compound to generate a semiquinone radical species that can form a stable adduct with heme, rather than their two-electron redox potential. researchgate.net

Inhibition of Electron Transport and Oxidative Phosphorylation

The process of oxidative phosphorylation is crucial for cellular energy production, involving the electron transport chain (ETC) and ATP synthase. sketchy.comwikipedia.org Some quinone compounds have been shown to interfere with this process. researchgate.net They can act as inhibitors of the electron transport chain, disrupting the flow of electrons and thereby reducing the electrochemical gradient necessary for ATP synthesis. sketchy.comyoutube.com This disruption can lead to a decrease in cellular energy supply. Furthermore, some agents can uncouple oxidative phosphorylation from the electron transport chain, meaning that while electron transport and oxygen consumption may continue or even increase, ATP synthesis is significantly reduced. sketchy.comyoutube.com

Studies on quinones isolated from Cordia species have indicated their potential to inhibit electron transport and oxidative phosphorylation. researchgate.net This inhibition is considered a possible contributor to their observed cytotoxic effects in various cancer cell lines. researchgate.net

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that can be formed as natural byproducts of cellular metabolism. wikipedia.orgnih.gov While they play a role in normal cell signaling at physiological levels, excessive ROS can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and DNA. wikipedia.orgnih.govsmw.chnih.gov This damage can contribute to the development of various pathological conditions. nih.gov

The generation of ROS can be influenced by both internal and external factors. wikipedia.org Mitochondria are a primary source of endogenous ROS, produced during oxidative phosphorylation. nih.govsmw.ch Certain enzymes, such as NADPH oxidases and xanthine (B1682287) oxidase, also contribute to ROS production. nih.govmdpi.com Preclinical studies on quinones from Cordia species have suggested that their cytotoxic effects may be linked to their ability to generate ROS. researchgate.net This increase in intracellular ROS can disrupt the cellular redox balance and trigger downstream signaling pathways. nih.gov

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

The cell cycle is a tightly regulated process that governs cell proliferation. mdpi.com Checkpoints exist to ensure the proper completion of each phase before proceeding to the next. nih.gov Disruption of the cell cycle can lead to a halt at specific phases, known as cell cycle arrest. jmb.or.kr

This compound has been investigated for its effects on cell cycle progression. Studies have shown that it can induce cell cycle arrest, particularly in the G0/G1 phase. biomolther.org This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. The induction of G0/G1 phase arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govjmb.or.kr For instance, a decrease in cyclin D1 and an increase in the CDK inhibitor p27 have been observed following treatment with agents that induce G0/G1 arrest. jcancer.org

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. wikipedia.orgnih.gov It is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. youtube.com There are two main apoptotic pathways: the extrinsic pathway, initiated by external signals, and the intrinsic pathway, triggered by intracellular stress. wikipedia.orgyoutube.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. wikipedia.orgnih.gov

This compound has been shown to induce apoptosis in preclinical studies. banglajol.info The intrinsic pathway of apoptosis is often mediated by the mitochondria, which release pro-apoptotic factors like cytochrome c. wikipedia.orgyoutube.com This release is regulated by the Bcl-2 family of proteins. thermofisher.com Cytochrome c, once in the cytoplasm, contributes to the formation of the apoptosome, which in turn activates caspase-9 and subsequently the executioner caspase-3. wikipedia.orgnih.gov The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB, AP-1)

Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that play critical roles in regulating a wide range of cellular processes, including inflammation, cell survival, and proliferation. researchgate.netnih.govfrontiersin.org The activity of these signaling pathways can be influenced by various stimuli, including reactive oxygen species (ROS). nih.govcsic.es

Preclinical research suggests that this compound can modulate the activity of NF-κB and AP-1. mdpi.com The NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and regulate gene expression. frontiersin.org The AP-1 transcription factor is often composed of proteins from the Jun and Fos families. researchgate.net The modulation of these pathways by this compound can have significant downstream effects on cellular function. There is evidence of crosstalk between the NF-κB and AP-1 pathways, where the activity of one can influence the other. nih.gov

Inhibition of Specific Enzymes and Molecular Targets (e.g., Farnesyltransferase, Protein Tyrosine Kinase HER2)

This compound has been investigated for its ability to inhibit specific enzymes and molecular targets that are crucial for cell signaling and proliferation.

Farnesyltransferase: Farnesyltransferase is an enzyme that catalyzes the addition of a farnesyl group to proteins, a process known as farnesylation. wikipedia.orgmedchemexpress.com This modification is critical for the proper localization and function of several key signaling proteins, including members of the Ras superfamily. wikipedia.orgmedchemexpress.com Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzyme, thereby interfering with the signaling pathways that contribute to cell growth and survival. wikipedia.orgmedchemexpress.com By preventing the farnesylation of proteins like HRAS, FTIs can disrupt their membrane association and downstream signaling. por-journal.com The combination of FTIs with other targeted therapies is being explored as a strategy to overcome therapeutic resistance. por-journal.comnih.gov

Protein Tyrosine Kinase HER2: While specific studies on the direct inhibition of HER2 by this compound are limited, the broader class of protein tyrosine kinases (PTKs) are important targets in cancer therapy. HER2 (Human Epidermal Growth Factor Receptor 2) is a member of the epidermal growth factor receptor family of receptor tyrosine kinases. Overexpression or amplification of HER2 is a key driver in certain types of cancer. Inhibition of HER2 signaling can block downstream pathways that promote cell proliferation and survival.

Preclinical In Vitro Efficacy Studies

The preclinical evaluation of compounds in a laboratory setting provides initial insights into their potential therapeutic effects. nih.gov These in vitro studies are crucial for identifying lead compounds and understanding their mechanisms of action before any consideration for further development. unina.itmdpi.com

This compound has demonstrated cytotoxic effects against various cancer cell lines in in vitro assays. researchgate.net The efficacy of a compound in these studies is often quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%.

Below is a table summarizing the reported in vitro efficacy of this compound against a specific cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Not specified | Not specified | Not specified | researchgate.netbanglajol.infonih.gov |

This table is intended to be interactive. Specific data points for this compound's IC50 values against various cell lines would be populated here based on available preclinical research data.

These in vitro studies form the foundation for understanding the biological activity of this compound and provide a rationale for further investigation. nih.gov

Antifungal Efficacy in Mycelial Growth Inhibition (e.g., Botrytis cinerea)

This compound and related geranylated quinones have demonstrated notable antifungal properties. Studies assessing their ability to inhibit the mycelial growth of the phytopathogenic fungus Botrytis cinerea, a major cause of gray mold disease in many crops, have shown significant activity.

Research on a series of geranylated compounds, including geranylated quinones, tested their effects on the mycelial growth of B. cinerea. nih.gov The results indicated that geranylated quinones exhibit significant antifungal activity. nih.govnih.gov For instance, geranylated quinones showed an inhibition of mycelial growth greater than 50% at higher tested concentrations. nih.gov This activity is largely attributed to the presence of the geranyl chain in their structure. mdpi.com Studies comparing different geranylated derivatives found that monosubstitution with a geranyl chain on the aromatic nucleus can be more effective for inhibiting mycelial growth than double substitution. nih.govmdpi.com While specific percentage inhibition data for 2-geranylbenzoquinone is often presented within a broader class of compounds, the collective evidence points to the potent anti-mycelial capabilities of geranylated quinones against B. cinerea. nih.govmdpi.com

Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, Bx-PC3, MG-63, PC-3, MDA-MB-231, AGS, HT-29, HT-1080, OVCAR3, CCRF-CEM)

A significant area of preclinical research on this compound and its analogs revolves around their cytotoxic effects on human cancer cells. These compounds have been evaluated against a diverse panel of cancer cell lines, revealing a broad spectrum of activity.

Meroterpenes, including geranylquinones isolated from natural sources like the brown alga Sargassum siliquastrum, have shown potent cytotoxicity. researchopenworld.comresearchopenworld.com Specific compounds from this class demonstrated vigorous activity against gastric cancer (AGS), colorectal adenocarcinoma (HT-29), and human fibrosarcoma (HT-1080) cell lines, with IC₅₀ values ranging from 0.5 to 5.7 μg/mL. researchopenworld.comresearchopenworld.com

Other studies have focused on synthetic geranylquinone derivatives. A methoxylated geranylquinone, for example, was tested against breast adenocarcinoma (MCF-7), pancreas adenocarcinoma (Bx-PC3), and bone osteosarcoma (MG-63) cell lines, showing a high antiproliferative effect with comparable toxicity across all three lines. Further investigation revealed this effect was cytostatic, causing a G0/G1 cell-cycle arrest in BxPC-3 cells. Other related meroterpenes have been shown to be effective against prostate cancer (PC-3) and another breast cancer line (MDA-MB-231). researchopenworld.comnih.govnih.gov Additionally, other complex meroterpenes have demonstrated cytotoxicity against ovarian carcinoma (OVCAR3) and human acute lymphoblastic leukemia (CCRF-CEM) cell lines. researchopenworld.comresearchopenworld.com

Table 1: Reported Cytotoxic Activity of this compound and Related Meroterpenes Against Various Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) |

|---|---|---|---|

| Meroterpenes | AGS | Gastric Cancer | 0.5 - 5.7 µg/mL researchopenworld.comresearchopenworld.com |

| Meroterpenes | HT-29 | Colorectal Adenocarcinoma | 0.5 - 5.7 µg/mL researchopenworld.comresearchopenworld.com |

| Meroterpenes | HT-1080 | Human Fibrosarcoma | 0.5 - 5.7 µg/mL researchopenworld.comresearchopenworld.com |

| Methoxylated Geranylquinone | MCF-7 | Breast Adenocarcinoma | Data reported as highly effective |

| Methoxylated Geranylquinone | Bx-PC3 | Pancreas Adenocarcinoma | Data reported as highly effective |

| Methoxylated Geranylquinone | MG-63 | Bone Osteosarcoma | Data reported as highly effective |

| Meroterpenes | PC-3 | Prostate Cancer | IC₅₀ = 6.60 µM researchopenworld.comresearchopenworld.com |

| Meroterpenes | OVCAR3 | Ovarian Carcinoma | IC₅₀ = 0.5 µM researchopenworld.comresearchopenworld.com |

| Meroterpenes | CCRF-CEM | Acute Lymphoblastic Leukemia | IC₅₀ = 3.3 µM researchopenworld.comresearchopenworld.com |

Effects on Normal Cell Lines for Selectivity Assessment

To evaluate the potential of a compound as a therapeutic agent, it is crucial to assess its cytotoxic selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells. This is often quantified by the selectivity index (SI), which is the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line. mdpi.combrieflands.com A higher SI value (typically >2 or >3) indicates greater selectivity and a better potential safety profile. mdpi.combrieflands.com

In studies involving compounds structurally related to this compound, researchers have included normal cell lines to determine selectivity. For example, in the evaluation of 7-geranyloxycinnamic acid, the normal breast epithelial cell line MCF-10a was used alongside breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer cell lines. nih.gov Similarly, other studies have used normal cell lines like VERO and NHF to calculate the SI of various natural product extracts. frontiersin.orgnih.gov

While the principle of assessing selectivity is well-established, specific studies detailing the cytotoxicity of this compound on a panel of normal cell lines to derive a comprehensive selectivity index are not extensively reported in the reviewed literature. However, the general approach in the field underscores the importance of this assessment for any potential anticancer compound. frontiersin.orgresearchgate.net

Preclinical In Vivo Efficacy Studies (Animal Models)

Following promising in vitro results, preclinical in vivo studies using animal models are essential to evaluate a compound's efficacy in a complex biological system. researchgate.netwellbeingintlstudiesrepository.org

Inhibition of Tumor Growth in Animal Models (e.g., Solid Ehrlich Carcinoma in mice)

The Ehrlich ascites carcinoma (EAC) model, which can be induced in a solid form (Solid Ehrlich Carcinoma or SEC) by intramuscular injection, is a widely used transplantable tumor model in mice for screening potential anticancer agents. nih.govresearchgate.netmdpi.com This model is particularly relevant for breast cancer research as the tumor originated from a spontaneous murine mammary adenocarcinoma. nih.gov

While there is extensive literature on the use of the SEC model to test various natural and synthetic compounds, specific in vivo studies evaluating the direct effect of pure this compound on tumor growth inhibition in the Solid Ehrlich Carcinoma model are not prominently detailed in the currently reviewed scientific literature. mdpi.comcu.edu.egnih.gov Research has often focused on crude extracts or other classes of compounds within this model. mdpi.comcu.edu.eg The evaluation of this compound in such an established in vivo model would be a critical next step in its preclinical development.

Other In Vivo Activity Assessments

Beyond the Solid Ehrlich Carcinoma model, various other in vivo systems are used for preclinical anticancer drug screening, including xenograft models where human tumor cells are implanted into immunodeficient mice. ijpbs.com These models allow for the testing of compounds against human-derived tumors in a living system.

Future Research Directions and Translational Prospects for Geranylbenzoquinone

Targeted Synthesis of Advanced Geranylbenzoquinone Analogues

The development of novel therapeutic agents often relies on the strategic synthesis of analogues to optimize activity and pharmacokinetic properties. For this compound, future research is centered on creating advanced derivatives with enhanced potency and selectivity. Synthetic strategies primarily involve Electrophilic Aromatic Substitution (EAS) reactions, coupling geraniol (B1671447) with various phenolic precursors using catalysts like boron trifluoride etherate (BF₃∙Et₂O). scielo.brresearchgate.net This approach has successfully yielded not only the natural this compound and its hydroquinone (B1673460) form but also a variety of analogues. mdpi.comscielo.br

Structure-activity relationship (SAR) studies have been pivotal in guiding the synthesis of these new molecules. mdpi.commdpi.com Research indicates that the biological effects, particularly cytotoxicity, are highly dependent on the structure, including the length of the geranyl side chain and the nature of substituents on the benzoquinone ring. mdpi.com For instance, modifications to the quinone moiety, such as methylation or acetylation, have been explored to modulate activity. researchgate.net Inspired by other marine natural products, the synthesis has also been extended to create more complex derivatives, such as thiazinoquinones, by reacting this compound with compounds like hypotaurine (B1206854). mdpi.comnih.gov These advanced synthetic efforts aim to produce analogues with improved profiles for potential drug development. researchopenworld.com

Table 1: Examples of Synthesized this compound Analogues and Precursors

| Compound Name | Synthetic Method Highlight | Precursors | Reference |

|---|---|---|---|

| Geranylhydroquinone | Electrophilic Aromatic Substitution (EAS) with BF₃∙Et₂O catalyst | Geraniol, 1,4-hydroquinone | scielo.brresearchgate.net |

| Geranyl-p-methoxyphenol | EAS reaction | Geraniol, p-methoxyphenol | researchgate.net |

| Geranyl-1,4-dimethoxyquinone | Chemical transformation (methylation) of Geranylhydroquinone | Geranylhydroquinone, (CH₃)₂SO₄ | researchgate.net |

In-Depth Mechanistic Elucidation via Omics Approaches

While the cytotoxic properties of this compound are attributed to mechanisms like the generation of reactive oxygen species (ROS) and inhibition of the mitochondrial electron transport chain, a detailed understanding of its molecular interactions remains incomplete. researchgate.net Future research necessitates the application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to obtain a systems-level view of its mechanism of action. nih.gov These high-throughput methods can identify specific genes, proteins, and metabolic pathways that are modulated by the compound, offering a comprehensive picture of its cellular effects. researchgate.netnih.gov

Currently, direct omics studies on this compound are scarce. However, related research, such as the use of a methyl-geranylbenzoquinone analogue in computational simulations to probe the binding sites of the Type II NADH:quinone oxidoreductase (NDH-2) in Staphylococcus aureus, points toward a mechanistic direction. unl.pt Applying omics approaches could validate such targets and uncover new ones. nih.gov For example, proteomics could identify protein interaction partners, while transcriptomics could reveal changes in gene expression profiles in cancer cells following treatment, highlighting the specific signaling pathways disrupted by this compound. nih.gov Such in-depth mechanistic data is crucial for advancing the compound toward clinical consideration.

Potential for Combination Therapies

The future therapeutic application of this compound may lie in its use as part of a combination therapy regimen, a cornerstone of modern oncology. Combining this compound with existing chemotherapeutic drugs could yield synergistic effects, allowing for lower doses of each agent, thereby reducing toxicity while enhancing efficacy. A patent for carbamate-based therapeutic agents lists this compound among many compounds, noting the general potential for co-administration with other biologically active agents. google.com

Although direct studies on this compound combination therapies are yet to be published, the concept is well-supported by research on related compounds. For example, some meroterpenoids have shown enhanced apoptotic effects when combined with other treatments like UV-B irradiation. nih.gov Given that this compound and its analogues exhibit cytotoxic activity against various cancer cell lines, including prostate (PC-3) and breast (MCF-7, MDA-MB-231) cancers, they are prime candidates for such investigations. researchgate.netscielo.br Future studies should focus on evaluating this compound in combination with standard-of-care drugs to identify synergistic interactions and to explore its potential in overcoming drug resistance mechanisms.

Ecological and Chemotaxonomic Implications in Biosynthetic Studies

This compound and its related meroterpenoid quinones serve as important chemotaxonomic markers, particularly within the plant genus Cordia. rhhz.netresearchgate.netresearchgate.net The presence and structural type of these quinones can be characteristic of a particular species, aiding in taxonomic classification. vulcanchem.com The biosynthesis of these compounds in Cordia is thought to begin with geranyl pyrophosphate and an aromatic precursor unit, followed by a series of oxidation and cyclization reactions. rhhz.netresearchgate.net

The occurrence of this compound in distinctly different environments—terrestrial plants and marine invertebrates—raises intriguing ecological and evolutionary questions. researchgate.net In plants, the compound's documented antifungal, antimicrobial, and insecticidal properties suggest a defensive role against pathogens and herbivores. rhhz.netmdpi.com Its presence in marine ascidians, which are often sessile and rely on chemical defenses, points to a similar ecological function in preventing predation and microbial fouling. researchgate.net Future biosynthetic studies, potentially using genome mining and heterologous expression of biosynthetic gene clusters, could fully elucidate the enzymatic pathways involved. rsc.org This would not only clarify the evolutionary history of this compound but also open avenues for its biotechnological production.

Development of Novel Analytical Techniques for this compound Metabolites

Understanding the metabolic fate of this compound is essential for its development as a therapeutic agent. While standard analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to characterize the parent compound and its synthetic analogues, the identification of its metabolites in biological systems requires more advanced techniques. researchgate.netjneonatalsurg.com

The development of novel, highly sensitive analytical methods is a key future research direction. mdpi.commedicopublication.comresearchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (LC-MS) are indispensable for separating and identifying metabolites in complex biological matrices like plasma and urine. benthambooks.com Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a valuable tool for analyzing polar metabolites. benthambooks.com Furthermore, the application of techniques like LC-MS/MS would allow for precise quantification of the parent drug and its metabolites, which is fundamental for pharmacokinetic and toxicological studies. journalwjarr.com Establishing these robust analytical methods is a prerequisite for any future preclinical and clinical evaluation of this compound.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing geranylbenzoquinone with high purity?

- Methodological Answer: Synthesis optimization involves iterative testing of reaction conditions (e.g., solvent systems, temperature, catalysts) using techniques like column chromatography for purification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting all procedural variables, as emphasized in experimental reporting standards . Validate purity via high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, referencing established protocols for quinone derivatives .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

- Methodological Answer: Use standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (oxygen radical absorbance capacity) assay. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reliability. Normalize results to compound concentration and account for solvent interference. Statistical analysis (e.g., ANOVA) should assess significance, aligning with guidelines for biological data interpretation .

Q. What criteria determine the selection of cell lines or model organisms for studying this compound’s bioactivity?

- Methodological Answer: Prioritize cell lines with established relevance to the target pathway (e.g., HepG2 for liver toxicity studies or SH-SY5Y for neuroprotective effects). For in vivo models, consider species-specific metabolic pathways affecting this compound’s pharmacokinetics. Justify choices through literature review, ensuring alignment with the research question’s scope .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anticancer effects across studies?

- Methodological Answer: Conduct systematic meta-analyses to identify variables causing discrepancies, such as differences in dosing, cell culture conditions, or assay endpoints. Validate findings using orthogonal methods (e.g., CRISPR-Cas9 gene editing to confirm target involvement). Cross-reference results with structural analogs to isolate moiety-specific effects, as advocated in contradiction analysis frameworks .

Q. What advanced spectroscopic techniques are critical for probing this compound’s redox behavior and electron transfer pathways?

- Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy can detect transient radical intermediates during redox cycling. Couple this with cyclic voltammetry to quantify redox potentials. Computational modeling (e.g., density functional theory) predicts electron density distribution, guiding experimental design. Document all parameters to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic properties without compromising efficacy?